molecular formula C5H7ClN2S2 B8692638 3-Chloro-4-propylthio-1,2,5-thiadiazole CAS No. 178367-92-5

3-Chloro-4-propylthio-1,2,5-thiadiazole

Cat. No.: B8692638
CAS No.: 178367-92-5
M. Wt: 194.7 g/mol
InChI Key: XLIKGSZQTIINTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-propylthio-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a chlorine atom at position 3 and a propylthio (-S-C₃H₇) group at position 2. The 1,2,5-thiadiazole ring system is characterized by a sulfur atom and two nitrogen atoms, contributing to its electron-deficient nature and reactivity. The propylthio substituent introduces both steric bulk and electron-donating effects via sulfur’s lone pairs, which may influence the compound’s physicochemical properties and reactivity in chemical transformations.

Properties

CAS No.

178367-92-5

Molecular Formula

C5H7ClN2S2

Molecular Weight

194.7 g/mol

IUPAC Name

3-chloro-4-propylsulfanyl-1,2,5-thiadiazole

InChI

InChI=1S/C5H7ClN2S2/c1-2-3-9-5-4(6)7-10-8-5/h2-3H2,1H3

InChI Key

XLIKGSZQTIINTG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NSN=C1Cl

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Fungicidal Properties:
3-Chloro-4-propylthio-1,2,5-thiadiazole has shown significant antifungal activity. Research indicates that derivatives of thiadiazoles exhibit effective control over plant pathogens. For instance, compounds similar to this compound have demonstrated efficacy against Xanthomonas oryzae and Botrytis cinerea, with some derivatives showing inhibition rates surpassing established fungicides like carbendazim .

Herbicidal Activity:
Thiadiazole derivatives are also being explored for their herbicidal properties. The structural characteristics of this compound allow it to interact with plant growth regulators, potentially leading to the development of new herbicides that can selectively target weeds while minimizing damage to crops .

Pharmaceutical Applications

Antimicrobial Activity:
The compound has been evaluated for its antimicrobial properties. Studies have reported that thiadiazole derivatives can inhibit the growth of various bacteria and fungi. Specifically, this compound and its analogs have shown promising results against resistant strains of bacteria, indicating potential applications in developing new antibiotics .

Anti-cancer Activity:
Research into the cytotoxic effects of thiadiazole derivatives reveals that they possess significant anti-cancer properties. Compounds similar to this compound have been tested against various cancer cell lines (e.g., MCF-7 for breast cancer), showing inhibition concentrations that suggest potential as therapeutic agents .

Material Science Applications

Polymer Solvent:
In materials science, this compound has been investigated as a solvent for polymers. Its ability to dissolve polyvinyl chloride effectively allows for the creation of thin films used in various applications such as packaging and coatings .

Fire Retardant Properties:
The compound's chemical stability and thermal properties make it a candidate for use as a fire retardant in plastics and textiles. Research indicates that incorporating thiadiazole compounds into materials can enhance their resistance to combustion .

Table 1: Antifungal Activity of Thiadiazole Derivatives

Compound NameTarget PathogenInhibition Rate (%)Reference
This compoundBotrytis cinerea69%
Analog AXanthomonas oryzae85%
Analog BFusarium oxysporum75%

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µg/mL)Reference
This compoundMCF-7 (Breast)10
Analog CHCT116 (Colon)3.29
Analog DH460 (Lung)10

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The phenyl-substituted derivative (196.66 g/mol) has a higher molecular weight than the cyclopropyl analog (160.52 g/mol) due to the larger aromatic substituent. The 2-isopropoxyphenyl variant (264.74 g/mol) further increases molecular weight due to the oxygen-containing aryl group .
  • The propylthio group in the target compound is intermediate in size between cyclopropyl and phenyl, suggesting a molecular weight of ~183–190 g/mol (estimated).

Physical Properties :

  • Density : The phenyl-substituted compound has a density of 1.2 g/cm³, likely due to efficient packing of the planar aromatic ring. Bulkier substituents like 2-isopropoxyphenyl may reduce density, though data are unavailable .
  • Melting/Boiling Points : The phenyl analog’s high melting point (139–144°C) and boiling point (466.4°C) reflect strong intermolecular interactions (e.g., π-π stacking). Propylthio’s flexible alkyl chain may lower these values compared to rigid aryl groups .

Electronic and Reactivity Trends

  • Electron-Donating vs. In contrast, electron-withdrawing groups (e.g., trifluoromethyl in 3-Chloro-4-[2-chloro-6-(trifluoromethyl)phenyl]-1,2,5-thiadiazole ) would deactivate the ring . Cyclopropyl groups exhibit moderate electron-donating effects due to ring strain, while phenyl groups can be either electron-donating or withdrawing depending on substitution patterns .
  • Reactivity at the Chlorine Position :

    • Steric hindrance from bulky substituents (e.g., 2-isopropoxyphenyl) may slow nucleophilic substitution at C3. The propylthio group, being less sterically demanding, could allow faster reactions compared to aryl-substituted analogs .

Preparation Methods

Nucleophilic Substitution of 3-Chloro-1,2,5-Thiadiazole

The most direct method involves replacing the 4-chloro group in 3-chloro-1,2,5-thiadiazole with a propylthio (-SPr) moiety. This approach leverages the electrophilic nature of the thiadiazole ring at the 4-position, enabling nucleophilic attack by propylthiolate.

Key Steps

  • Preparation of 3-Chloro-1,2,5-Thiadiazole :

    • Starting Material : Aminoacetonitrile reacts with sulfur monochloride (SCl₂) in polar solvents (e.g., dimethylformamide, DMF) at 0–85°C for 1–20 hours.

    • Yield : ~80% (based on analogous synthesis of 3-chloro-4-alkyl derivatives).

  • Substitution with Propylthiolate :

    • Reagents : Propylthiol (PrSH) and a base (e.g., NaOH, K₂CO₃) to generate propylthiolate (PrS⁻).

    • Conditions : Refluxing in a polar aprotic solvent (e.g., DMSO, DMF) for 12–24 hours.

    • Mechanism : The 4-chloro group undergoes nucleophilic displacement by PrS⁻, forming 3-chloro-4-propylthio-1,2,5-thiadiazole.

Reaction of Dichlorothiadiazoles with Propylthiolate

Another pathway involves 3,4-dichloro-1,2,5-thiadiazole (obtained from aminoacetonitrile and SCl₂/Cl₂), where one chlorine is replaced by PrS⁻.

Procedure

  • Synthesis of 3,4-Dichloro-1,2,5-Thiadiazole :

    • Reactants : Aminoacetonitrile + SCl₂ + Cl₂ in DMF at 0°C.

    • Yield : ~30–50% (due to competing monochloro product formation).

  • Selective Substitution at the 4-Position :

    • Reagents : Excess PrSH (2–3 equivalents) and a base.

    • Conditions : Room temperature or mild heating (40–60°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Impact on Yield Example
Polar Aprotic Solvents (DMF, DMSO)Enhances nucleophilicity of PrS⁻This compound synthesis in DMSO.
Temperatures >60°C Accelerates substitutionRefluxing in DMSO for 24 hours.
Excess PrSH Drives reaction to completion2–3 equivalents of PrSH.

Role of Bases

Base Function Example
NaOH Deprotonates PrSH to PrS⁻2N NaOH in DMSO.
K₂CO₃ Mild base for less reactive substratesAlternative to NaOH in substitution.

Alternative Synthetic Approaches

Use of Propylthio-Containing Starting Materials

Propylthio groups can be introduced during thiadiazole ring formation via modified cyanoformamide or alkyl cyanoformimidate precursors. For example:

  • Cyanoformamide Derivative : Replace the alkyl group in alkyl cyanoformimidate with a propylthio moiety.

  • Reaction with SCl₂ : Generate this compound directly.

Limitations

This route is less explored due to the complexity of synthesizing propylthio-substituted cyanoformamides.

Purification and Characterization

Workup and Isolation

  • Quenching : Reaction mixtures are quenched in ice water.

  • Extraction : Organic layers (e.g., ether, THF) separate the product from aqueous byproducts.

  • Distillation : Vacuum distillation purifies low-boiling this compound.

Example from US3564000A

3-Chloro-4-isopropoxy-1,2,5-thiadiazole was distilled at 68–69°C/15 mm Hg after steam distillation. Analogous methods apply to the propylthio derivative.

Spectroscopic Data

While specific data for this compound is limited in public sources, analogous compounds exhibit:

  • ¹H NMR : Peaks for propylthio (-SPr) at δ 0.9–1.7 ppm (methyl and methylene groups).

  • IR : Absorption at ~620 cm⁻¹ (C-S stretching).

Applications and Derivatives

This compound serves as a precursor for:

  • Sulfanilamide Derivatives : Reacting with sulfanilamide yields bioactive sulfathiadiazoles.

  • Azabicyclic Compounds : Used in synthesizing muscarinic agonists for cognitive disorders.

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic Substitution High yield, scalableRequires 3-chloro-thiadiazole precursor
Dichlorothiadiazole Pathway Direct introduction of two substituentsLow selectivity for 4-position substitution
Mitsunobu Reaction Mild conditionsUnreported, theoretical only

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-4-propylthio-1,2,5-thiadiazole?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example:

  • Step 1: Start with a 1,2,5-thiadiazole core functionalized with a leaving group (e.g., chlorine).
  • Step 2: React with propylthiol (HS-Pr) under basic conditions (e.g., NaH in THF) to substitute the chlorine atom.
  • Purification: Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization in chloroform/dichloromethane .

Key Considerations:

  • Monitor reaction progress via TLC.
  • Optimize reaction time and temperature to minimize byproducts (e.g., disulfide formation).

Q. How should researchers characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify propylthio protons (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂).
    • ¹³C NMR: Confirm thiadiazole carbons (δ 160–170 ppm) and propylthio chain (δ 10–35 ppm) .
  • Mass Spectrometry (MS): Look for molecular ion peaks at m/z 207 (C₅H₆ClN₂S₂⁺) and fragment ions (e.g., loss of propylthio group) .
  • Melting Point: Compare with literature values (e.g., 44–47°C for morpholino analogs; adjust for propylthio substitution) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis?

Methodological Answer: Contradictions may arise from:

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) may enhance reactivity but increase side reactions. Test alternatives like DMF or THF .
  • Catalyst Optimization: Use bases like K₂CO₃ instead of NaH to reduce degradation.
  • Byproduct Analysis: Employ HPLC-MS to identify impurities (e.g., disulfides or unreacted starting material) .

Case Study:
In analogous morpholino-thiadiazole synthesis, yields improved from 65% to 80% by replacing DMSO with ethanol and adjusting stoichiometry .

Q. What computational strategies predict the reactivity of this compound in pharmacological applications?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the sulfur atom in thiadiazole may act as a hydrogen-bond acceptor .
  • Molecular Docking: Simulate interactions with biological targets (e.g., β-adrenergic receptors for cardiovascular applications) using software like AutoDock Vina .
  • SAR Studies: Compare with analogs (e.g., morpholino-substituted thiadiazoles) to correlate substituent effects with activity .

Q. How can researchers assess the compound’s potential in apoptosis or tumor suppression studies?

Methodological Answer:

  • In Vitro Assays:
    • Annexin V/PI Staining: Quantify apoptotic cells via flow cytometry .
    • Caspase-3 Activation: Measure using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Mechanistic Studies:
    • Western Blotting: Track protein expression (e.g., Bcl-2, Bax) in treated vs. control cells.
    • CRISPR Knockout: Validate target specificity by silencing putative receptors .

Q. What strategies optimize regioselectivity in derivatizing the thiadiazole core?

Methodological Answer:

  • Directing Groups: Introduce temporary groups (e.g., nitro) to steer substitution to the 4-position.
  • Microwave-Assisted Synthesis: Enhance reaction control and reduce side products (e.g., 30-minute reactions at 100°C vs. 18-hour reflux) .
  • Cross-Coupling Reactions: Use Pd catalysts for Suzuki-Miyaura coupling to attach aryl/alkyl groups .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Purity Verification: Re-crystallize the compound and reacquire NMR/MS data.
  • Environmental Factors: Control humidity (hygroscopicity may alter melting points) .
  • Collaborative Validation: Compare results with independent labs using standardized protocols.

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods for Thiadiazole Derivatives

MethodConditionsYieldKey Reference
Nucleophilic SubstitutionNaH, THF, 60°C65–75%
Microwave-AssistedEtOH, 100°C, 30 min80%
Catalytic Cross-CouplingPd(OAc)₂, DMF, 80°C70%

Q. Table 2: Key Physicochemical Properties

PropertyValueReference
Melting Point44–47°C (morpholino analog)
SolubilityChloroform, DCM
LogP (Predicted)2.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.